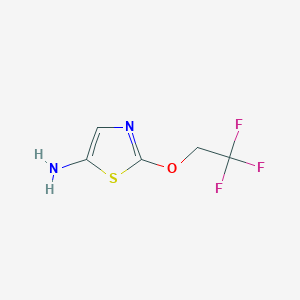
2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine is a chemical compound that features a trifluoroethoxy group attached to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine typically involves the reaction of 2,2,2-trifluoroethanol with a thiazole derivative under specific conditions. One common method involves the use of a base and a copper-containing catalyst to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
科学的研究の応用
2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers with unique properties.
作用機序
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
2-(4-(2,2,2-Trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole: This compound shares the trifluoroethoxy group and has shown potential anticancer activity.
[4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles: These compounds are used in medicinal chemistry for their unique properties.
Uniqueness
2-(2,2,2-Trifluoroethoxy)-1,3-thiazol-5-amine is unique due to its specific combination of the trifluoroethoxy group and the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C5H5F3N2OS |
|---|---|
分子量 |
198.17 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C5H5F3N2OS/c6-5(7,8)2-11-4-10-1-3(9)12-4/h1H,2,9H2 |
InChIキー |
HPEMPHUDNYGVFT-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)OCC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


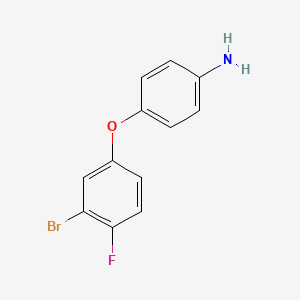
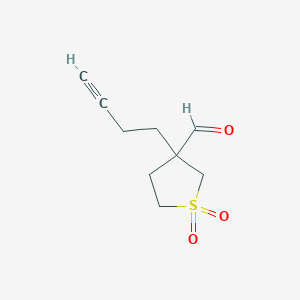
![6-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13252917.png)
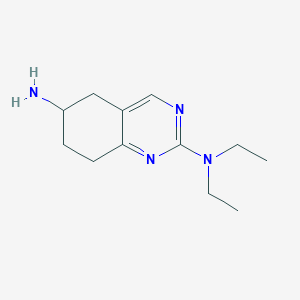
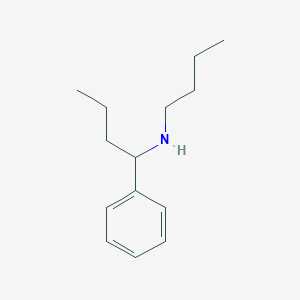
amine](/img/structure/B13252942.png)
amine](/img/structure/B13252948.png)
![2-[(2-Methylpropyl)amino]cyclohexan-1-ol](/img/structure/B13252959.png)
![2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine](/img/structure/B13252960.png)
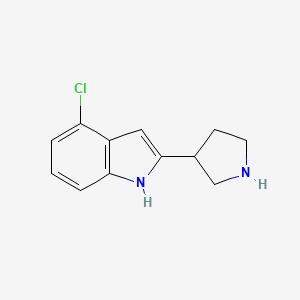
![Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B13252977.png)

![5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13252979.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13252992.png)
